molecular formula C9H10BrNO3 B13682515 Ethyl 5-bromo-3-methoxypicolinate

Ethyl 5-bromo-3-methoxypicolinate

Katalognummer: B13682515
Molekulargewicht: 260.08 g/mol
InChI-Schlüssel: CVZORFYIUIFXKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-bromo-3-methoxypicolinate is a chemical compound with the molecular formula C9H10BrNO3. It is a derivative of picolinic acid, featuring a bromine atom at the 5-position and a methoxy group at the 3-position on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-3-methoxypicolinate can be synthesized through several methods. One common approach involves the bromination of 3-methoxypicolinic acid followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, leading to more efficient production processes .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-bromo-3-methoxypicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of ethyl 5-bromo-3-methoxypicolinate involves its interaction with specific molecular targets. The bromine atom and methoxy group on the pyridine ring contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-bromo-3-methoxypicolinate can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C9H10BrNO3

Molekulargewicht

260.08 g/mol

IUPAC-Name

ethyl 5-bromo-3-methoxypyridine-2-carboxylate

InChI

InChI=1S/C9H10BrNO3/c1-3-14-9(12)8-7(13-2)4-6(10)5-11-8/h4-5H,3H2,1-2H3

InChI-Schlüssel

CVZORFYIUIFXKJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C=C(C=N1)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.